12-Ursene-3,16,22-triol
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Overview
Description
12-Ursene-3,16,22-triol is a natural triterpenoid compound with the molecular formula C30H50O3 and a molecular weight of 458.73 g/mol . It is characterized by its specific chemical structure, which includes three hydroxyl groups at positions 3, 16, and 22 on the ursene skeleton . This compound is typically found in certain plant species and is known for its various biological activities.
Mechanism of Action
Target of Action
12-Ursene-3,16,22-triol is a natural product used for research related to life sciences . .
Mode of Action
It is mentioned as a signaling inhibitor
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is advised to prevent further spillage or leakage if it is safe to do so and to avoid discharging the chemical into drains . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Ursene-3,16,22-triol can be achieved through several synthetic routes, often involving the hydroxylation of ursene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources, such as the herbs of Euphorbia supina. The compound is then isolated using solvent extraction methods, followed by chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
12-Ursene-3,16,22-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
12-Ursene-3,16,22-triol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Comparison with Similar Compounds
Similar Compounds
Urs-12-ene-3,16,22-triol: A similar triterpenoid with slight structural variations.
Beta-Sitosterol: Another triterpenoid with similar biological activities.
Hydroxyecdysone: A triterpenoid known for its role in insect molting and potential therapeutic applications
Uniqueness
12-Ursene-3,16,22-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8S,8aR,9S,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3/t17-,18+,20+,21-,22+,23+,24+,25+,27+,28-,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGONBGYCMTFIR-RZAVEIDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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